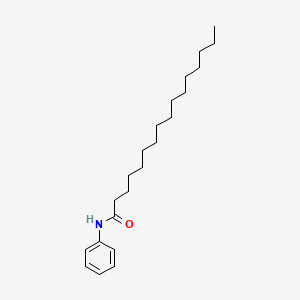

Palmitanilide

Overview

Description

Palmitanilide is a compound with the CAS Number: 6832-98-0 and a molecular weight of 331.54 . Its IUPAC name is N-phenylhexadecanamide . It is used in various applications and is available from several suppliers .

Synthesis Analysis

A study on the lipase-catalyzed synthesis of palmitanilide reported that the maximum yield of palmitanilide (88.9%) was achieved after 24 hours of reaction at 40°C at an enzyme concentration of 1.4% (70mg) . The reaction rate could be described in terms of the Michaelis–Menten equation with a Ping–Pong Bi–Bi mechanism and competitive inhibition by both the substrates .Molecular Structure Analysis

The linear formula of Palmitanilide is C22H37NO . The InChI code for Palmitanilide is 1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) .Physical And Chemical Properties Analysis

Palmitanilide is a white to almost white powder or crystal . It has a melting point of 90.0 to 93.0 °C . .Scientific Research Applications

Antimicrobial Activity

Palmitanilide, a fatty acid amide, has been found to exhibit potent antimicrobial activity . In particular, it has shown effectiveness against Bacillus cereus , a type of bacteria .

Lipase-Catalyzed Synthesis

Palmitanilide can be synthesized through the amidation reaction of Mucor miehei lipase Lipozyme IM20 . This enzymatic synthesis is significant due to its wide range of industrial applications.

Industrial Applications

Enzymatic syntheses of fatty acid anilides, such as Palmitanilide, are important due to their wide range of industrial applications . These include use in detergents, shampoo, cosmetics, and surfactant formulations .

Kinetic Model Study

The kinetics of lipase-catalyzed amidation of aniline with tripalmitin, which results in the formation of Palmitanilide, has been investigated . The reaction rate could be described in terms of the Michaelis–Menten equation with a Ping–Pong Bi–Bi mechanism and competitive inhibition by both the substrates .

Enzyme Operational Stability

The enzyme operational stability study showed that Lipozyme IM20 retained 38.1% of the initial activity for the synthesis of palmitanilide, even after repeated use for 48 hours . This highlights the potential for sustainable and efficient production of Palmitanilide.

Optimization of Synthesis Parameters

The process parameters for the synthesis of Palmitanilide, such as reaction temperature, substrate molar ratio, and enzyme amount, have been optimized . The maximum yield of Palmitanilide (88.9%) was achieved after 24 hours of reaction at 40°C at an enzyme concentration of 1.4% (70mg) .

Safety and Hazards

Mechanism of Action

Target of Action

Palmitanilide is a fatty acid amide It’s known that fatty acid amides have a wide range of industrial applications in detergents, shampoo, cosmetics, and surfactant formulations .

Mode of Action

It’s synthesized through the amidation reaction of mucor miehei lipase lipozyme im20 . This reaction involves the direct amidation of triacylglycerol in organic solvents .

Biochemical Pathways

The synthesis of palmitanilide involves the enzymatic synthesis of fatty acid anilides , which are important due to their wide range of industrial applications .

Pharmacokinetics

The synthesis of palmitanilide involves the amidation reaction of mucor miehei lipase lipozyme im20 . The enzyme operational stability study showed that Lipozyme IM20 retained 38.1% of the initial activity for the synthesis of Palmitanilide, even after repeated use for 48 hours .

Result of Action

Palmitanilide, as a fatty acid amide, exhibits potent antimicrobial activity toward Bacillus cereus . This suggests that Palmitanilide could potentially be used in the development of antimicrobial agents.

Action Environment

The synthesis of palmitanilide involves the amidation reaction of mucor miehei lipase lipozyme im20 . The process parameters, such as reaction temperature, substrate molar ratio, and enzyme amount, were optimized to achieve the highest yield of anilide . This suggests that the action, efficacy, and stability of Palmitanilide could potentially be influenced by these environmental factors.

properties

IUPAC Name |

N-phenylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENJCACPSJGPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218467 | |

| Record name | Hexadecanamide, N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6832-98-0 | |

| Record name | Hexadecanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide, N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of Palmitanilide?

A1: Palmitanilide is an amide derived from palmitic acid and aniline.

Q2: The research mentions the lipase-catalyzed synthesis of Palmitanilide []. Are there other methods for its synthesis?

A2: While the research highlights lipase-catalyzed synthesis [], it doesn't exclude other potential methods. Traditional amide synthesis typically involves reacting an activated carboxylic acid derivative (like an acyl chloride) with an amine. Exploring alternative synthesis routes could be an area for further research, potentially leading to improved yields or more environmentally friendly approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)

![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)

![2-[4-[1-[1-[(4-Methylphenyl)sulfonylmethyl]-5-tetrazolyl]propyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1219588.png)

![TG(18:0/14:0/18:0)[iso3]](/img/structure/B1219593.png)